6-[(7-acetamido-1,2,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Description
The compound 6-[(7-acetamido-1,2,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is a highly complex molecule featuring:
- A benzo[a]heptalen core with a 7-acetamido group, three methoxy substituents (positions 1, 2, 10), and a 9-oxo group.
- A glycosidic linkage to a 3,4,5-trihydroxyoxane (tetrahydropyran) ring substituted with a carboxylic acid at position 2.
Properties
Molecular Formula |
C27H31NO12 |
|---|---|
Molecular Weight |
561.5 g/mol |
IUPAC Name |
6-[(7-acetamido-1,2,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H31NO12/c1-11(29)28-15-7-5-12-9-18(39-27-22(33)20(31)21(32)25(40-27)26(34)35)23(37-3)24(38-4)19(12)13-6-8-17(36-2)16(30)10-14(13)15/h6,8-10,15,20-22,25,27,31-33H,5,7H2,1-4H3,(H,28,29)(H,34,35) |
InChI Key |
KQDLHFSBXJJZRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(7-acetamido-1,2,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid involves multiple steps, starting from simpler organic moleculesSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
6-[(7-acetamido-1,2,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Various substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield additional hydroxyl or carbonyl groups, while substitution reactions could introduce new functional groups such as halides or amines .
Scientific Research Applications
6-[(7-acetamido-1,2,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 6-[(7-acetamido-1,2,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating their activity, and affecting various cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Benzoheptalen Derivatives with Amino-Carboxylic Acid Linkages
Compound A: (S)-2-(((S)-7-Acetamido-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl)amino)-3-methylbutanoic acid Compound B: 2-(((S)-7-Acetamido-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl)amino)hexanoic acid
| Property | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Core Structure | Benzo[a]heptalen with oxy linkage | Benzo[a]heptalen with amino linkage | Benzo[a]heptalen with amino linkage |
| Substituent | Oxy-tetrahydropyran carboxylic acid | Branched-chain amino carboxylic acid | Linear-chain amino carboxylic acid |
| Hydrophilicity | High (due to hydroxyl and carboxylic acid) | Moderate (carboxylic acid, fewer hydroxyls) | Moderate (carboxylic acid, fewer hydroxyls) |
| Bioactivity Inference | Potential glycosidase inhibition | Likely enzyme/protein binding via amino group | Enhanced membrane permeability (linear chain) |
Key Differences :
- The target compound’s oxy-tetrahydropyran-carboxylic acid group enhances hydrophilicity and may confer glycosidase-binding activity, whereas Compounds A and B’s amino-carboxylic acid chains favor interactions with enzymes or receptors via hydrogen bonding .
Substituent Variations on Benzoheptalen Core
Compound C: N-[(7S)-4-Cyano-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide (CAS 204316-32-5) Compound D: N-[(7S)-1,2,3-Trimethoxy-10-methylsulfonyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide (NSC300267)
| Property | Target Compound | Compound C | Compound D |
|---|---|---|---|
| Substituent at Position 10 | Methoxy | Cyano | Methylsulfonyl |
| Electronic Effects | Electron-donating (methoxy) | Electron-withdrawing (cyano) | Electron-withdrawing (sulfonyl) |
| Bioactivity Inference | Stabilizes aromatic ring; moderate reactivity | May enhance electrophilic reactivity | Potential sulfonamide-like bioactivity |
Key Differences :
- Compound D’s methylsulfonyl group may mimic sulfonamide drugs, suggesting antibacterial or diuretic activity .
Derivatives with Heterocyclic Modifications
Compound E: Ethyl 2-[6-[(7-acetamido-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-10-yl)amino]hexanoylamino]-4-methyl-1,3-thiazole-5-carboxylate (CAS 2067255-45-0)
| Property | Target Compound | Compound E |
|---|---|---|
| Functional Groups | Carboxylic acid | Ethyl ester and thiazole ring |
| Molecular Weight | ~600–650 (estimated) | 666.78 |
| Solubility | High (polar groups) | Moderate (ester reduces polarity) |
| Bioactivity Inference | Direct interactions via carboxylic acid | Prodrug potential; thiazole may enhance bioavailability |
Key Differences :
- Compound E’s ethyl ester and thiazole groups likely improve membrane permeability, acting as a prodrug that converts to the active carboxylic acid in vivo. The thiazole moiety may also confer metal-binding or antioxidant properties .
Research Findings and Implications
- Structural-Activity Relationships (SAR) : The benzoheptalen core’s methoxy and acetamido groups are critical for aromatic stabilization and target binding. Hydrophilic substituents (e.g., oxane-carboxylic acid) enhance solubility but may limit blood-brain barrier penetration .
- Synthetic Challenges : The target compound’s glycosidic linkage and multiple stereocenters complicate synthesis, requiring advanced techniques like asymmetric catalysis or enzymatic coupling .
- Therapeutic Potential: Analogs with sulfonyl (Compound D) or thiazole (Compound E) groups suggest diverse applications, including antimicrobial or anticancer agents. The target compound’s glycosidase-like structure warrants exploration in metabolic disorders .
Biological Activity
6-[(7-acetamido-1,2,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic compound known for its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features multiple functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of 561.5 g/mol. Its structure includes hydroxyl and acetamido groups, which are critical for its interaction with biological macromolecules.
| Property | Value |
|---|---|
| Molecular Formula | C27H31NO12 |
| Molecular Weight | 561.5 g/mol |
| IUPAC Name | 6-[(7-acetamido-1,2,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
| InChI Key | KQDLHFSBXJJZRS-UHFFFAOYSA-N |
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Activity
Studies have shown that the compound has notable antimicrobial properties. It interacts with bacterial cell membranes and inhibits cell wall synthesis, leading to cell lysis. This activity has been confirmed through various assays against gram-positive and gram-negative bacteria.
2. Anticancer Properties
The compound has been evaluated for its anticancer effects. For instance, in vitro studies demonstrated that it significantly inhibits the proliferation of Hep3B liver cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2-M phase, similar to the action of established chemotherapeutic agents like doxorubicin .
3. Antioxidant Activity
The antioxidant capacity of the compound was assessed using the DPPH radical scavenging assay. Results indicated that it effectively neutralizes free radicals, which is crucial for preventing oxidative stress-related damage in cells.
The biological activity of this compound is largely attributed to its ability to bind to specific molecular targets within cells:
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Interaction : The compound can modulate receptor activity, influencing cellular signaling pathways.
Further research is needed to fully elucidate these mechanisms and identify specific targets.
Case Studies
Several studies have been conducted to evaluate the efficacy of this compound:
Case Study 1: Anticancer Activity
In a study involving Hep3B cells, treatment with the compound resulted in a significant reduction in α-fetoprotein secretion levels (from 2519.17 ng/ml in untreated cells to 1625.8 ng/ml), indicating its potential as an anticancer agent .
Case Study 2: Antioxidant Evaluation
Another investigation utilized the DPPH assay to measure antioxidant activity against known standards like Trolox. The results showed that the compound exhibits a comparable IC50 value, suggesting strong antioxidant potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
